N,N'-Ethylenedianthranilic Acid
Overview
Description
N,N’-Ethylenedianthranilic Acid is an organic compound with the molecular formula C16H16N2O4. It is a derivative of anthranilic acid, characterized by the presence of two anthranilic acid moieties linked by an ethylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N,N’-Ethylenedianthranilic Acid is a biochemical compound used in proteomics research . . It’s worth noting that anthranilic acid, a related compound, has been found to interact with L-amino-acid oxidase and D-amino-acid oxidase in humans .
Mode of Action
Anthranils, a class of compounds to which n,n’-ethylenedianthranilic acid belongs, have been reported to serve as electrophilic aminating reagents in reactions through a selective n–o bond cleavage .
Biochemical Pathways
It’s worth noting that plant secondary metabolites, such as phenolics, terpenoids, and alkaloids, are biosynthesized by four major biochemical pathways, including the malonic acid pathway and the shikimate pathway . As N,N’-Ethylenedianthranilic Acid is a derivative of anthranilic acid, it may potentially influence these pathways.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of related compounds, such as n-acetylgalactosamine-conjugated small-interfering rnas (galnac-conjugated sirnas), are characterized by a rapid distribution from plasma to tissue (hours) and a long terminal plasma half-life .
Result of Action
Given its potential interaction with l-amino-acid oxidase and d-amino-acid oxidase , it may influence the metabolism of amino acids in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Ethylenedianthranilic Acid can be synthesized through the reaction of anthranilic acid with ethylenediamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product.
Industrial Production Methods: Industrial production of N,N’-Ethylenedianthranilic Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: N,N’-Ethylenedianthranilic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N,N’-Ethylenedianthranilic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N,N’-Ethylenedianthranilic Acid can be compared with other similar compounds, such as:
Anthranilic Acid: The parent compound, which lacks the ethylene bridge.
N-Phenylanthranilic Acid: A derivative with a phenyl group instead of an ethylene bridge.
N,N’-Diethylenedianthranilic Acid: A similar compound with an additional ethylene group.
Uniqueness: N,N’-Ethylenedianthranilic Acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the ethylene bridge allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[2-(2-carboxyanilino)ethylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16(21)22/h1-8,17-18H,9-10H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRDIJXIHSOUFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCNC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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